molecular formula C18H18BrN3O2S B11055683 4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide

4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide

Cat. No.: B11055683
M. Wt: 420.3 g/mol
InChI Key: SRPNPULVWHGGIY-UHFFFAOYSA-N
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Description

4-BROMO-N-{4-[2-(PROPAN-2-YL)-1H-IMIDAZOL-1-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{4-[2-(PROPAN-2-YL)-1H-IMIDAZOL-1-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the coupling of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of copper (I) iodide . The reaction conditions often require an inert atmosphere, such as nitrogen, and elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{4-[2-(PROPAN-2-YL)-1H-IMIDAZOL-1-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-BROMO-N-{4-[2-(PROPAN-2-YL)-1H-IMIDAZOL-1-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{4-[2-(PROPAN-2-YL)-1H-IMIDAZOL-1-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, affecting protein function .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, share some structural similarities.

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine also contain the sulfonamide group.

Uniqueness

4-BROMO-N-{4-[2-(PROPAN-2-YL)-1H-IMIDAZOL-1-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the combination of the bromine atom, imidazole ring, and sulfonamide group in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C18H18BrN3O2S

Molecular Weight

420.3 g/mol

IUPAC Name

4-bromo-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H18BrN3O2S/c1-13(2)18-20-11-12-22(18)16-7-5-15(6-8-16)21-25(23,24)17-9-3-14(19)4-10-17/h3-13,21H,1-2H3

InChI Key

SRPNPULVWHGGIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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